

Application Notes and Protocols for Zinpyr-1 in Fluorescence Microscopy

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Compound of Interest

Compound Name:	Zinpyr-1
Cat. No.:	B8066988

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Introduction

Zinpyr-1 (ZP1) is a cell-permeable, fluorescent sensor highly selective for zinc (Zn^{2+}), making it an invaluable tool for imaging and quantifying intracellular mobile zinc pools.^{[1][2]} As a fluorescein-based probe, **Zinpyr-1** exhibits a significant increase in fluorescence intensity upon binding to Zn^{2+} , a mechanism attributed to the inhibition of photoinduced electron transfer (PET).^{[2][3]} This "turn-on" fluorescence response allows for the sensitive detection of changes in intracellular zinc concentrations.^[4] **Zinpyr-1** is excitable by visible light, which minimizes cellular autofluorescence and potential photodamage, making it well-suited for live-cell imaging applications.^[4] Its high affinity for zinc, with a dissociation constant (K_d) in the sub-nanomolar range, enables the detection of very low concentrations of free zinc.^{[3][5]}

These characteristics have led to the widespread use of **Zinpyr-1** in studying the role of zinc in various biological processes, including neurotransmission, apoptosis, and cellular signaling.^[6] It has been successfully employed to visualize zinc in different cellular compartments, such as the Golgi apparatus, endoplasmic reticulum, and mitochondria.^{[6][7]}

Physicochemical and Fluorescent Properties of Zinpyr-1

The following table summarizes the key quantitative data for **Zinpyr-1**, providing a quick reference for experimental setup and data interpretation.

Property	Value	Reference
Molecular Formula	C ₄₆ H ₃₆ Cl ₂ N ₆ O ₅	[1]
Molecular Weight	823.72 g/mol	[1]
Excitation Wavelength (λ _{ex})	~507 nm (Zn ²⁺ -bound)	[4][5]
Emission Wavelength (λ _{em})	~527 nm	[1]
Quantum Yield (Φ)	~0.9 (Zn ²⁺ -bound), ~0.38 (Apo)	[3][5]
Dissociation Constant (K _d)	~0.7 nM	[4][5]
Fluorescence Increase upon Zn ²⁺ Binding	3- to 5-fold	[2][3][4]

Experimental Protocols

Protocol 1: General Protocol for Live-Cell Imaging of Intracellular Zinc with Zinpyr-1

This protocol provides a general guideline for staining and imaging intracellular zinc in cultured mammalian cells. Optimization of probe concentration and incubation time may be necessary for different cell types.[4]

Materials:

- **Zinpyr-1** (often supplied as an acetoxymethyl (AM) ester for cell permeability)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cultured cells (e.g., HeLa, COS-7, neurons) plated on glass-bottom dishes or coverslips
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

- Fluorescence microscope with appropriate filter sets (e.g., FITC)

Procedure:

- Preparation of **Zinpyr-1** Stock Solution: Prepare a 1 mM stock solution of **Zinpyr-1** in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
- Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluence.
- Loading of **Zinpyr-1**:
 - Dilute the **Zinpyr-1** stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 2.5–10 μ M.[6]
 - Remove the culture medium from the cells and wash once with the physiological buffer.
 - Add the **Zinpyr-1** loading solution to the cells.
 - Incubate the cells for 10–30 minutes at 37°C in a 5% CO₂ incubator.[6]
- Washing: After incubation, wash the cells three times with the physiological buffer to remove excess probe.[6]
- Imaging:
 - Mount the cells on a fluorescence microscope.
 - Excite the cells at ~488 nm and collect the emission at ~525 nm.
 - Acquire images using a suitable camera and software.

Control Experiment: To confirm that the observed fluorescence signal is due to zinc, a cell-permeable zinc chelator such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) can be added to the cells after initial imaging. A decrease in fluorescence intensity upon addition of TPEN indicates that the signal was indeed from **Zinpyr-1** bound to zinc.[4][7]

Protocol 2: Co-localization Studies with Organelle-Specific Dyes

This protocol describes how to co-stain cells with **Zinpyr-1** and organelle-specific dyes to determine the subcellular distribution of zinc.

Materials:

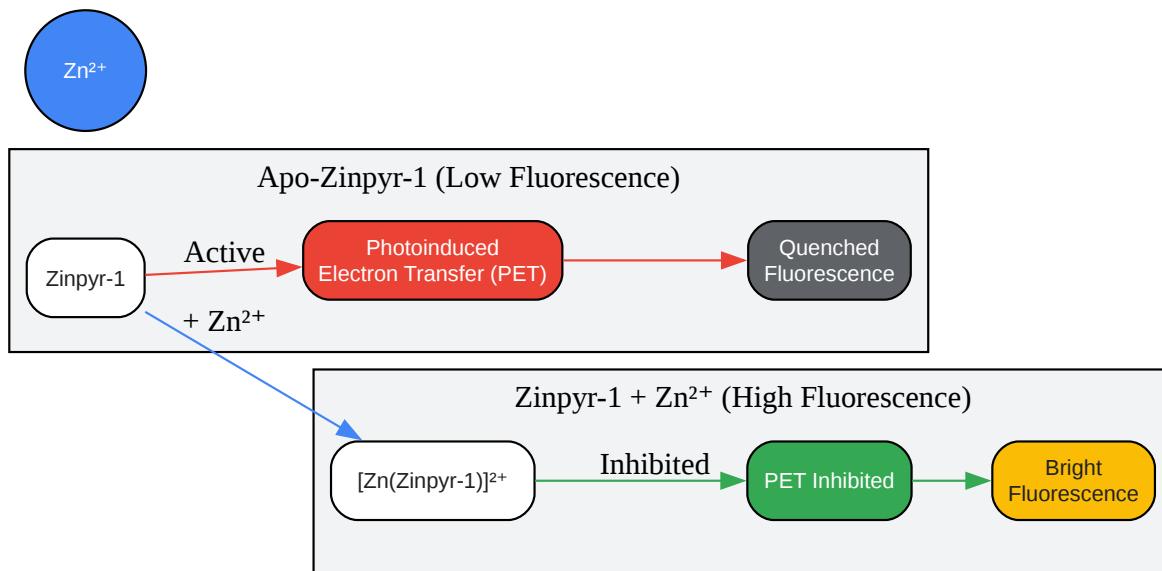
- **Zinpyr-1**
- Organelle-specific fluorescent dyes (e.g., MitoFluor Red 589 for mitochondria, ER-Tracker Red for endoplasmic reticulum, BODIPY TR ceramide for the Golgi apparatus).[6]
- Other materials as listed in Protocol 1

Procedure:

- Organelle Staining: Stain the cells with the desired organelle-specific dye according to the manufacturer's instructions. For example, for Golgi staining, incubate cells with 5 μ M BODIPY TR ceramide for 30 minutes at 4°C.[6]
- **Zinpyr-1** Loading: After organelle staining, wash the cells and then load with **Zinpyr-1** as described in Protocol 1 (e.g., 2.5 μ M **Zinpyr-1** for 30 minutes at 37°C).[6]
- Washing: Wash the cells three times with physiological buffer.[6]
- Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for both **Zinpyr-1** and the organelle-specific dye. Analyze the images for co-localization of the signals.

Visualizations

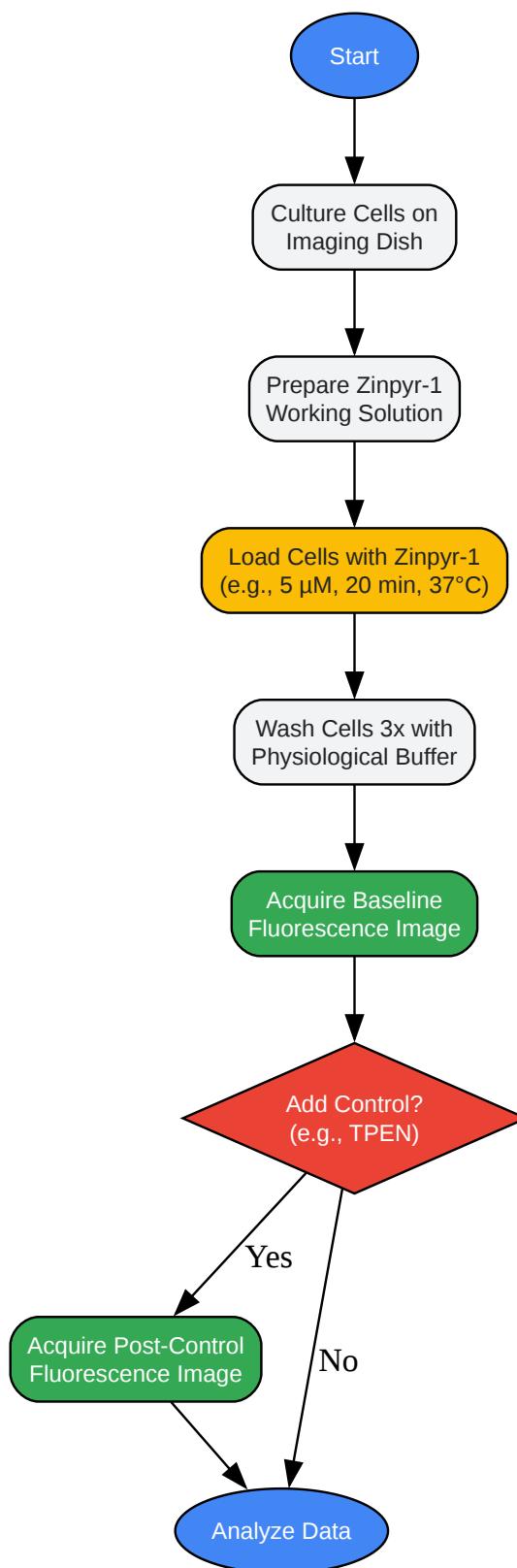
Zinpyr-1 Mechanism of Action



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Caption: Mechanism of **Zinpyr-1** fluorescence upon zinc binding.

Experimental Workflow for Intracellular Zinc Imaging

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Caption: A typical experimental workflow for using **Zinpyr-1**.

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